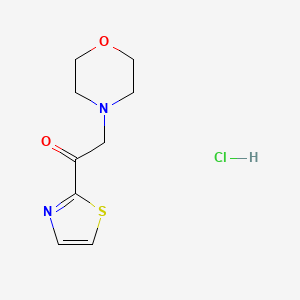

2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride

Description

Properties

IUPAC Name |

2-morpholin-4-yl-1-(1,3-thiazol-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c12-8(9-10-1-6-14-9)7-11-2-4-13-5-3-11;/h1,6H,2-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRPYLBDOVAKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)C2=NC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride

This guide provides a comprehensive overview of a reliable and reproducible synthetic route for 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride, a compound of interest for researchers and professionals in drug development. The synthesis is presented in a logical, step-by-step manner, with a focus on the rationale behind procedural choices, ensuring both scientific rigor and practical applicability.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a ketone functional group, and a morpholine moiety. Thiazole derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry. This guide details a three-step synthesis beginning with the commercially available 2-bromothiazole.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step process:

-

Synthesis of 2-Acetylthiazole: This step involves the acylation of 2-bromothiazole.

-

Bromination of 2-Acetylthiazole: The acetyl group is selectively brominated at the alpha-position to yield the key intermediate, 2-bromo-1-(thiazol-2-yl)ethanone.

-

Nucleophilic Substitution and Salt Formation: The bromo-ketone intermediate undergoes a nucleophilic substitution reaction with morpholine, followed by the formation of the hydrochloride salt.

Caption: Overall synthetic route for this compound.

Step 1: Synthesis of 2-Acetylthiazole

The initial step involves the synthesis of 2-acetylthiazole from 2-bromothiazole. A common and effective method is the reaction of 2-lithiated thiazole (generated in situ from 2-bromothiazole and n-butyllithium) with an acetylating agent like ethyl acetate.[1]

Experimental Protocol

-

To a solution of 2-bromothiazole (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add ethyl acetate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-acetylthiazole.

Characterization Data for 2-Acetylthiazole

| Property | Value |

| Molecular Formula | C₅H₅NOS |

| Molecular Weight | 127.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 89-91 °C at 12 mmHg[2] |

| ¹H NMR (CDCl₃) | δ 8.05 (d, 1H), 7.68 (d, 1H), 2.75 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 191.0, 168.5, 144.5, 126.0, 25.5 |

| Mass Spectrum (EI) | m/z 127 (M+), 84, 57[3] |

Step 2: Bromination of 2-Acetylthiazole

The second step is the selective bromination of the methyl group of 2-acetylthiazole to form 2-bromo-1-(thiazol-2-yl)ethanone. This is a classic example of acid-catalyzed alpha-halogenation of a ketone.[4][5][6] N-Bromosuccinimide (NBS) in the presence of a catalytic amount of acid is a suitable reagent for this transformation.

Mechanistic Insight: Acid-Catalyzed α-Bromination

The reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons. Deprotonation leads to the formation of an enol, which then acts as a nucleophile and attacks the electrophilic bromine of NBS.[5][7]

Sources

- 1. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Acetylthiazole [webbook.nist.gov]

- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

"2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride" chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds, including vitamin B1 (Thiamine). Its derivatives are subjects of intense research due to their broad and potent biological activities.[1][2] This guide focuses on a specific derivative, This compound (CAS No: 1417794-40-1), a compound that marries the biologically significant thiazole nucleus with a morpholine moiety. This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing a detailed examination of its chemical properties, a plausible synthetic route, and an exploration of its potential pharmacological significance based on its structural components.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research and development. This section provides the fundamental nomenclature and structural details for this compound.

Nomenclature and Identifiers

A consistent and accurate naming system is crucial for unambiguous communication in scientific literature and databases.

| Identifier | Value | Source |

| Chemical Name | This compound | [3][4] |

| CAS Number | 1417794-40-1 | [3][4] |

| Molecular Formula | C₉H₁₃ClN₂O₂S | [3][4] |

| Molecular Weight | 248.73 g/mol | [3][4] |

| MDL Number | MFCD22631813 | [3][4] |

| SMILES Code | O=C(C1=NC=CS1)CN2CCOCC2.[H]Cl | [3][4] |

Chemical Structure

The molecule's structure dictates its chemical reactivity, physical properties, and biological interactions. It features a central thiazole ring, an ethanone linker, and a morpholine group, presented here as its hydrochloride salt.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, the following table summarizes its known and calculated properties. Researchers should perform their own characterization for mission-critical parameters.

| Property | Value | Notes |

| Molecular Formula | C₉H₁₃ClN₂O₂S | Confirmed by multiple suppliers.[3][4] |

| Molecular Weight | 248.73 g/mol | Confirmed by multiple suppliers.[3][4] |

| Physical Form | Expected to be a solid | Based on the nature of hydrochloride salts of similar organic molecules. |

| Boiling Point | Data not available | Not provided in supplier specifications.[4] |

| Melting Point | Data not available | Requires experimental determination. |

| Solubility | Expected to be soluble in water and polar organic solvents | The hydrochloride salt form generally enhances aqueous solubility. |

| Storage | Store in a cool, well-ventilated place | General recommendation for chemical reagents.[5] |

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. While a specific published synthesis for this compound was not identified, a logical and field-proven pathway can be proposed based on established reactions with related molecules.

Proposed Synthetic Pathway

The most direct approach involves a nucleophilic substitution reaction. The synthesis would logically proceed via the bromination of a commercially available precursor, 2-acetylthiazole, followed by the substitution of the resulting bromide with morpholine, and finally, salt formation.

Experimental Protocol (Hypothetical)

This protocol is a representative methodology. Researchers must adapt and optimize conditions based on laboratory-scale results.

Step 1: Synthesis of 2-Bromo-1-(thiazol-2-yl)ethanone

-

Dissolve 2-acetylthiazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.[6]

-

Cool the solution in an ice bath (0-5 °C).

-

Add N-Bromosuccinimide (NBS) or a solution of bromine (1.0-1.1 eq) dropwise while maintaining the temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, perform an aqueous workup to remove byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude bromo-intermediate, which is often used directly in the next step.[7]

Step 2: Synthesis of 2-Morpholino-1-(thiazol-2-yl)ethanone (Free Base)

-

Dissolve the crude 2-Bromo-1-(thiazol-2-yl)ethanone from Step 1 in a polar aprotic solvent like acetonitrile or THF.

-

Add morpholine (2.2 eq) and a non-nucleophilic base such as potassium carbonate (2.2 eq) to the solution.[7]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC.[7]

-

Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the pure free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified free base from Step 2 in a dry, non-polar solvent like diethyl ether or 1,4-dioxane.

-

Slowly add a solution of hydrochloric acid in the corresponding solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold, dry solvent, and dry under vacuum to yield the final product.

Required Characterization

To confirm the identity and purity of the synthesized compound, a full suite of analytical techniques is essential:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups like the ketone (C=O) and morpholine (C-N, C-O) stretches.

-

Elemental Analysis: To confirm the elemental composition (C, H, N, S, Cl).

Potential Biological and Pharmacological Significance

While direct biological data for this compound is not available in the public domain, the core 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities.[1][2] This suggests that the title compound is a promising candidate for biological screening.

The inclusion of the morpholine ring is also significant. Morpholine is a common moiety in drug design, often used to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.

Key Insights from Related Structures:

-

Antimicrobial Activity: Many 2-aminothiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal properties.[2][8]

-

Anticancer Activity: The thiazole scaffold is integral to several compounds showing potent anti-proliferative effects on various cancer cell lines.[2][8]

-

Anti-inflammatory Properties: The structural motif is associated with compounds that exhibit significant anti-inflammatory activity.[1][8]

-

Antioxidant Effects: Certain thiazole derivatives have been assessed for their ability to scavenge free radicals.[8]

The combination of the proven thiazole pharmacophore with the property-enhancing morpholine group makes this compound a compelling molecule for further investigation across these therapeutic areas.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it must be handled with the care afforded to novel chemical entities of unknown toxicity. General safety protocols for related heterocyclic compounds should be strictly followed.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Exposure Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5] Avoid ingestion and inhalation.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

Chemos GmbH & Co. KG. Safety Data Sheet: 2-methyl-2H-isothiazol-3-one hydrochloride. [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

-

The Good Scents Company. 2-acetyl-2-thiazoline. [Link]

-

ResearchGate. Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. [Link]

-

Systematic Reviews in Pharmacy. Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. [Link]

-

ResearchGate. Synthesis of 2-Morpholino-1,3,4-thiadiazines. [Link]

-

Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. [Link]

-

Ataman Kimya. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE). [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

-

PubChemLite. 2-amino-1-(4-morpholinyl)ethanone hydrochloride (C6H12N2O2). [Link]

-

PubChem. 2-Acetylthiazole. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. mdpi.com [mdpi.com]

- 3. 1417794-40-1|this compound|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chemos.de [chemos.de]

An In-depth Technical Guide to 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride (CAS 1417794-40-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies for related α-amino ketones and the known biological significance of its constituent thiazole and morpholine scaffolds, this document offers a detailed exploration of its synthesis, potential applications, and essential safety considerations.

Introduction: A Molecule of Interest at the Intersection of Key Pharmacophores

This compound, with the CAS number 1417794-40-1, is a fascinating molecule that combines two key structural motifs renowned for their presence in a wide array of biologically active compounds: the thiazole ring and the morpholine moiety. The thiazole ring is a fundamental component of many synthetic and natural products, including vitamin B1 (Thiamine), and is associated with a broad spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer effects. Similarly, the morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties and biological activity.

The combination of these two pharmacophores in a single molecule suggests a high potential for novel biological activities, making it a compound of significant interest for screening libraries and as a building block in the synthesis of more complex pharmaceutical agents.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1417794-40-1 | [1][2] |

| Molecular Formula | C₉H₁₃ClN₂O₂S | [2] |

| Molecular Weight | 248.73 g/mol | [2] |

| Canonical SMILES | C1COCCN1CC(=O)C2=CSC=N2.Cl | [2] |

Proposed Synthesis and Mechanistic Insights

Overall Synthetic Scheme

The proposed synthesis involves three key stages:

-

α-Bromination of 2-acetylthiazole: This step introduces a reactive handle adjacent to the carbonyl group.

-

Nucleophilic Substitution with Morpholine: The bromine is displaced by the secondary amine, morpholine, to form the desired α-amino ketone.

-

Hydrochlorination: The final step involves the formation of the hydrochloride salt to improve stability and aqueous solubility.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a well-reasoned proposal based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Part A: Synthesis of 2-(Bromoacetyl)thiazole

This procedure is adapted from the bromination of similar ketones. The acidic medium is crucial for the enolization of the ketone, which is the reactive species in electrophilic α-halogenation.

-

Materials:

-

2-Acetylthiazole

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

48% Hydrobromic Acid (HBr)

-

Sodium bisulfite solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and condenser, dissolve 2-acetylthiazole (1 equivalent) in glacial acetic acid.

-

Add a catalytic amount of 48% HBr.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-water containing a small amount of sodium bisulfite to destroy any excess bromine.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromoacetyl)thiazole.

-

Purify the crude product by column chromatography or recrystallization.

-

Part B: Synthesis of 2-Morpholino-1-(thiazol-2-yl)ethanone

This step involves a classic SN2 reaction where the nitrogen atom of morpholine acts as a nucleophile, displacing the bromide from the α-carbon of 2-(bromoacetyl)thiazole. The presence of a base is essential to neutralize the HBr formed during the reaction, preventing the protonation of the morpholine and driving the reaction to completion.

-

Materials:

-

2-(Bromoacetyl)thiazole (from Part A)

-

Morpholine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of morpholine (2.2 equivalents) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

-

Add a solution of 2-(bromoacetyl)thiazole (1 equivalent) in anhydrous acetone dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude 2-Morpholino-1-(thiazol-2-yl)ethanone.

-

Purify the product by column chromatography.

-

Part C: Preparation of this compound

The formation of the hydrochloride salt is a straightforward acid-base reaction. This is often done to improve the compound's stability, crystallinity, and solubility in aqueous media for biological testing.

-

Materials:

-

2-Morpholino-1-(thiazol-2-yl)ethanone (from Part B)

-

Anhydrous diethyl ether

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M)

-

-

Procedure:

-

Dissolve the purified 2-Morpholino-1-(thiazol-2-yl)ethanone (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether (1.1 equivalents) with stirring.

-

A precipitate should form. Continue stirring in the ice bath for 30 minutes.

-

Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

-

Characterization and Analytical Data (Predicted)

While specific experimental data for the title compound is not publicly available, the following are the expected analytical characterizations:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the thiazole ring protons, the methylene protons adjacent to the carbonyl and the morpholine ring protons.

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbon, the thiazole ring carbons, and the carbons of the morpholine moiety.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base and a fragmentation pattern consistent with the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the ketone carbonyl group (C=O stretch) and bands corresponding to the C-N, C-O, and C-S bonds.

-

Elemental Analysis: The elemental composition should be consistent with the molecular formula C₉H₁₃ClN₂O₂S.

Potential Research Applications and Biological Significance

The structural components of this compound suggest a range of potential applications in drug discovery and development.

Sources

Unraveling the Enigma: A Proposed Mechanism of Action and Validation Strategy for 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Investigation

In the landscape of contemporary drug discovery, the convergence of privileged structural motifs within a single small molecule presents a compelling starting point for identifying novel therapeutic agents. The compound 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride is a quintessential example of such a molecule, integrating the well-established morpholine and thiazole scaffolds. The morpholine ring, a staple in medicinal chemistry, is recognized for conferring favorable physicochemical properties, including improved metabolic stability and blood-brain barrier permeability, and is a component of numerous approved drugs targeting a wide array of biological targets.[1][2][3][4][5] Similarly, the thiazole ring is a versatile heterocyclic moiety found in a multitude of bioactive compounds, particularly those with anticancer and antimicrobial properties.[6][7][8][9]

The absence of published data on the specific biological activities of this compound necessitates a structured and hypothesis-driven approach to elucidate its mechanism of action. This guide puts forth a primary hypothesis based on the convergence of the known pharmacological profiles of its constituent moieties and outlines a comprehensive, multi-tiered experimental strategy to rigorously test this hypothesis. As a Senior Application Scientist, the following narrative is designed to not only provide a series of protocols but to instill a logical framework for the investigation of novel chemical entities.

Part 1: The Central Hypothesis - A Putative PI3K/Akt/mTOR Pathway Inhibitor

Given the frequent association of both morpholine and thiazole-containing compounds with anticancer activity, a primary hypothesis is that This compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[2] The morpholine moiety has been successfully incorporated into known PI3K inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity.[1][5] The thiazole ring is also a common feature in kinase inhibitors, including those targeting the PI3K family.[6][8]

Therefore, it is plausible that the combination of these two scaffolds in the target compound could result in synergistic or potent inhibition of one or more kinases within this critical oncogenic pathway.

Part 2: A Phased Experimental Approach for Hypothesis Validation

The following experimental workflow is designed as a self-validating system, where the results of each phase inform the design and execution of the subsequent phase.

Phase 1: Broad Phenotypic Screening to Ascertain Biological Activity

The initial step is to determine if the compound elicits a general anti-proliferative or cytotoxic effect in a relevant biological context.

Experimental Protocol 1: Cell Viability and Cytotoxicity Assays

-

Cell Line Selection: A panel of human cancer cell lines with known PI3K/Akt/mTOR pathway activation status (e.g., PTEN-null lines like PC-3 and U-87 MG, and lines with PIK3CA mutations like MCF-7 and HCT116) should be selected. A non-cancerous cell line (e.g., MCF-10A) should be included as a control for selectivity.

-

Treatment: Cells are seeded in 96-well plates and treated with a concentration range of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

-

Assay: Cell viability will be assessed using a resazurin-based assay (e.g., alamarBlue™), which measures metabolic activity. Cytotoxicity will be concurrently measured using a cell-impermeable DNA-binding dye (e.g., CellTox™ Green).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) for cell viability will be calculated for each cell line.

Causality Behind Experimental Choices: This initial screen provides a broad yet critical understanding of the compound's biological activity. A potent and selective effect on cancer cell lines over non-cancerous lines would provide the first piece of evidence supporting the hypothesis and justify proceeding to more target-specific assays.

Data Presentation: Hypothetical Phase 1 Results

| Cell Line | PI3K/Akt Status | IC50 (µM) |

| PC-3 | PTEN-null | 5.2 |

| U-87 MG | PTEN-null | 8.1 |

| MCF-7 | PIK3CA mutant | 6.5 |

| HCT116 | PIK3CA mutant | 10.3 |

| MCF-10A | Wild-type | > 100 |

Phase 2: Target Engagement and Pathway Modulation

Assuming Phase 1 demonstrates anti-proliferative activity, the next logical step is to investigate whether the compound directly engages with the proposed targets and modulates the PI3K/Akt/mTOR pathway.

Experimental Protocol 2: Western Blot Analysis of Pathway Phosphorylation

-

Cell Treatment: Select a sensitive cell line from Phase 1 (e.g., PC-3) and treat with the compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 1, 6, 24 hours).

-

Lysate Preparation: Prepare whole-cell lysates.

-

Western Blotting: Perform SDS-PAGE and Western blotting using primary antibodies against key phosphorylated and total proteins in the PI3K/Akt/mTOR pathway, including p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), and 4E-BP1.

-

Analysis: Quantify band intensities to determine the effect of the compound on the phosphorylation status of these key signaling nodes.

Causality Behind Experimental Choices: A reduction in the phosphorylation of Akt, S6K, and 4E-BP1 would provide strong evidence that the compound is indeed inhibiting the PI3K/Akt/mTOR pathway at or upstream of Akt.

Mandatory Visualization: Hypothetical PI3K/Akt/mTOR Signaling Pathway

Caption: A phased experimental workflow for hypothesis testing.

Part 3: Concluding Remarks and Future Directions

This guide provides a robust, logic-driven framework for elucidating the mechanism of action of this compound. By systematically progressing from broad phenotypic effects to specific molecular interactions, researchers can build a compelling and well-supported narrative for the compound's biological activity. Positive results from this workflow would strongly support the hypothesis that the compound is a novel PI3K/Akt/mTOR pathway inhibitor and would pave the way for further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo efficacy studies in relevant cancer models.

References

-

Jiang, X., & Zhao, G. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Thakur, A., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. [Link]

-

Sabatini, D. M. (2017). Twenty-five years of mTOR: Uncovering the link from nutrients to growth. Proceedings of the National Academy of Sciences, 114(45), 11818-11825. [Link]

-

Ayati, A., et al. (2015). Thiazole: A privileged scaffold in drug discovery. RSC Advances, 5(112), 92531-92554. [Link]

-

Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 559-576. [Link]

-

Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]

-

Jiang, X., & Zhao, G. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

-

Makam, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6539. [Link]

-

Chhabria, M. T., et al. (2016). Thiazole: A privileged scaffold in drug discovery. RSC Advances, 6(114), 112893-112924. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 8. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride: A Technical Guide to Putative Biological Targets

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the potential biological targets of the novel synthetic compound, 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride. As a Senior Application Scientist, the following analysis is built upon a synthesis of existing literature on related chemical scaffolds and established principles of drug discovery. This document is designed to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this molecule.

Introduction: A Molecule of Interest

This compound is a synthetic compound that marries two pharmacologically significant heterocyclic moieties: a thiazole ring and a morpholine ring. The thiazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] The morpholine ring, a saturated heterocycle, is also a prevalent feature in many bioactive compounds, often conferring favorable physicochemical properties and acting as a crucial pharmacophore.[5] The combination of these two scaffolds in a single molecular entity suggests a high probability of interaction with various biological macromolecules, making it a compelling candidate for further investigation.

Structural Rationale for Target Exploration

The chemical architecture of this compound provides critical clues to its potential biological interactions. The thiazole ring, an aromatic heterocycle, can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, with the active sites of proteins. The morpholine ring, with its ether linkage and secondary amine, can act as a hydrogen bond acceptor and donor, further enhancing binding affinity and specificity. The ethanone linker introduces a degree of flexibility, allowing the molecule to adopt different conformations to fit into diverse binding pockets.

Hypothesized Biological Target Classes

Based on the extensive literature on thiazole and morpholine-containing compounds, we can postulate several high-probability biological target classes for this compound.

Protein Kinases

Rationale: The thiazole scaffold is a well-established "privileged structure" in the design of protein kinase inhibitors.[4] Numerous clinically successful kinase inhibitors, such as Dasatinib, incorporate a thiazole ring that interacts with the ATP-binding pocket of various kinases.[1][3] The morpholine moiety has also been incorporated into kinase inhibitors, where it can form crucial hydrogen bonds with the hinge region of the kinase domain.[5]

Potential Specific Targets:

-

Tyrosine Kinases: (e.g., EGFR, VEGFR, Src family kinases)

-

Serine/Threonine Kinases: (e.g., MAP kinases, CDKs, Akt)

Experimental Validation Workflow:

Figure 2: Workflow for validating carbonic anhydrase inhibition.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

-

Objective: To determine the inhibitory activity of the compound against a specific CA isoform.

-

Method: A colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

-

Procedure:

-

Dissolve the compound in a suitable buffer.

-

In a 96-well plate, add the CA enzyme, the compound at various concentrations, and the buffer.

-

Initiate the reaction by adding the substrate, p-NPA.

-

Measure the absorbance at 400 nm over time using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Monoamine Oxidases (MAOs) and Acetylcholinesterase (AChE)

Rationale: Thiazole-containing compounds, specifically (thiazol-2-yl)hydrazone derivatives, have been identified as dual inhibitors of MAO and AChE. [6]These enzymes are critical targets in the treatment of neurodegenerative diseases. The core structure of this compound shares features with these reported inhibitors, suggesting a potential for similar activity.

Potential Specific Targets:

-

MAO-A and MAO-B: Enzymes involved in the metabolism of neurotransmitters.

-

AChE: An enzyme that breaks down the neurotransmitter acetylcholine.

Experimental Validation Workflow:

Figure 3: Workflow for validating MAO and AChE inhibition.

Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

-

Objective: To measure the inhibition of AChE activity.

-

Method: A colorimetric assay based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Procedure:

-

Prepare solutions of AChE, the test compound, acetylthiocholine (substrate), and DTNB in a suitable buffer.

-

In a 96-well plate, pre-incubate the enzyme with the test compound for a specified time.

-

Initiate the reaction by adding the substrate and DTNB.

-

Monitor the increase in absorbance at 412 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Quantitative Data Summary

| Target Class | Key Assays | Primary Endpoint |

| Protein Kinases | Kinase Panel Screen, Cell Proliferation | % Inhibition, IC50 |

| Carbonic Anhydrases | p-NPA Hydrolysis Assay | IC50, Ki |

| MAO/AChE | MAO-Glo, Ellman's Assay | IC50 |

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a modulator of several important biological targets. The proposed workflows in this guide provide a rational and systematic approach to elucidating its pharmacological profile. Initial broad screening followed by more focused mechanistic studies will be crucial in identifying the primary targets and understanding the therapeutic potential of this promising molecule. Further investigations, including in vivo efficacy studies in relevant disease models, will be necessary to translate these initial findings into tangible therapeutic applications.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2024, October 23). Ayurpharm Int J Ayur Alli Sci. Retrieved January 19, 2026, from [Link]

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020, February 15). PubMed. Retrieved January 19, 2026, from [Link]

-

Thiazole: A privileged scaffold in drug discovery. (2021, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. (2013, June 1). ResearchGate. Retrieved January 19, 2026, from [Link]

-

This compound. (n.d.). Arctom. Retrieved January 19, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential. (1992, January 1). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024, July 8). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024, July 5). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024, July 5). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

In vitro and in vivo candicidal activities of 2-(p-n-hexylphenylamino)-1,3-thiazoline. (1983, September 1). PubMed. Retrieved January 19, 2026, from [Link]

-

(Thiazol-2-yl)hydrazone derivatives from acetylpyridines as dual inhibitors of MAO and AChE: synthesis, biological evaluation and molecular modeling studies. (2015, December 1). PubMed. Retrieved January 19, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. (Thiazol-2-yl)hydrazone derivatives from acetylpyridines as dual inhibitors of MAO and AChE: synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-Morpholino-1-(thiazol-2-yl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the structural analogs and derivatives of 2-morpholino-1-(thiazol-2-yl)ethanone hydrochloride. While this specific molecule is not extensively documented as a terminal bioactive agent, its constituent moieties—the morpholine ring, the thiazole core, and the ethanone linker—are privileged structures in medicinal chemistry. This guide, therefore, dissects the core scaffold to provide a foundational understanding for the rational design of novel derivatives. We will delve into the medicinal chemistry of each component, explore synthetic strategies for modification, analyze structure-activity relationships (SAR), and propose potential therapeutic applications based on the established biological activities of related compounds. This document serves as a roadmap for researchers aiming to leverage this chemical scaffold for the discovery of new therapeutic agents.

Deconstructing the Core Scaffold: A Triumvirate of Pharmacophoric Importance

The therapeutic potential of any lead compound is intrinsically linked to its structural components. In 2-morpholino-1-(thiazol-2-yl)ethanone, we find a convergence of three key building blocks, each with a rich history in drug discovery.

The Morpholine Moiety: A Privileged Scaffold for Optimizing Physicochemical and Pharmacokinetic Properties

The morpholine ring is a saturated heterocycle that is frequently incorporated into drug candidates to enhance their properties.[1][2] Its presence can bestow a multitude of advantages:

-

Enhanced Aqueous Solubility and Reduced Lipophilicity: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, improving interaction with water and thereby increasing solubility. This is a critical factor in formulation and bioavailability.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action.[2]

-

Favorable pKa: The nitrogen atom in the morpholine ring provides a basic center, which can be crucial for interacting with biological targets and for optimizing absorption and distribution.[2]

-

Bioisosteric Replacement: Morpholine is often used as a bioisostere for other cyclic amines like piperidine and piperazine, offering a way to fine-tune potency, selectivity, and metabolic stability.[3]

The morpholine moiety is not merely a passive carrier but can actively participate in binding to molecular targets, forming crucial hydrogen bonds and other non-covalent interactions.[1][4] Its conformational flexibility allows it to adapt to the geometry of various binding pockets.[4]

The Thiazole Core: A Versatile Aromatic Heterocycle with a Broad Spectrum of Biological Activities

The thiazole ring is another cornerstone of medicinal chemistry, found in a wide array of FDA-approved drugs.[5][6] Its aromatic nature and the presence of both nitrogen and sulfur heteroatoms contribute to its diverse chemical reactivity and biological functions.[7][8] Thiazole derivatives have demonstrated a remarkable range of pharmacological activities, including:

The thiazole ring can engage in various interactions with biological macromolecules, including π-π stacking, hydrogen bonding, and coordination with metal ions. Its substitution pattern can be readily modified to explore structure-activity relationships and optimize biological activity.[7][8]

The Ethanone Linker: A Modifiable Bridge for Orienting Functional Groups

The ethanone linker connects the morpholine and thiazole rings. While seemingly simple, this linker plays a critical role in the overall topology of the molecule, dictating the spatial relationship between the two key pharmacophores. Modifications to this linker can have a profound impact on biological activity by:

-

Altering Conformational Flexibility: Introducing rigidity or flexibility can lock the molecule into a bioactive conformation or allow it to adapt to different binding sites.

-

Modifying Polarity and Hydrogen Bonding Capacity: Introducing heteroatoms or functional groups into the linker can change its physicochemical properties.[9]

-

Introducing New Interaction Points: The linker itself can be functionalized to create new interactions with the biological target.

Strategic Avenues for Analog Design and Synthesis

The modular nature of this compound provides multiple avenues for the design of novel analogs. A systematic approach to modification, guided by an understanding of SAR principles, is crucial for successful drug discovery efforts.

Modification of the Morpholine Ring

While the morpholine ring itself is often beneficial, exploring its bioisosteric replacements can lead to improved properties.

-

Ring Size and Heteroatom Variation: Thiomorpholine, piperazine, and piperidine analogs can be synthesized to probe the importance of the oxygen atom and ring conformation.

-

Substitution on the Morpholine Ring: Introducing substituents on the carbon atoms of the morpholine ring can explore new chemical space and create additional chiral centers, potentially leading to stereospecific interactions with the target.

-

Bioisosteric Replacements: More advanced bioisosteres, such as spirocycles, can be employed to increase the three-dimensionality of the molecule, which has been linked to improved drug-like properties.[10][11]

Table 1: Bioisosteric Replacements for the Morpholine Ring

| Bioisostere | Rationale for Replacement | Potential Advantages |

| Thiomorpholine | Modulate lipophilicity and hydrogen bonding capacity. | Altered metabolic stability, potential for new interactions. |

| Piperazine | Introduce an additional basic center for enhanced target engagement or altered pKa. | Improved solubility, potential for dual-target engagement. |

| Piperidine | Reduce polarity and increase lipophilicity. | Enhanced membrane permeability. |

| Azetidine/Oxetane Spirocycles | Increase sp3 character and three-dimensionality. | Improved solubility and metabolic stability, novel vector space for substitution. |

Derivatization of the Thiazole Ring

The thiazole ring offers several positions for substitution, allowing for a detailed exploration of the SAR. The Hantzsch thiazole synthesis is a classical and versatile method for preparing a wide range of substituted thiazoles.[5]

-

Substitution at the C4 and C5 Positions: The C4 and C5 positions of the thiazole ring are readily amenable to substitution. Introducing various functional groups (e.g., alkyl, aryl, halogen, nitro) can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity.

-

Fused Thiazole Systems: The thiazole ring can be fused with other heterocyclic or aromatic rings to create more complex and rigid scaffolds, such as benzothiazoles or imidazothiazoles.

Modification of the Ethanone Linker

The ethanone linker provides a key point of flexibility and can be modified to optimize the orientation of the morpholine and thiazole rings.

-

Chain Length Homologation: Increasing or decreasing the length of the linker can alter the distance between the two rings, which can be critical for optimal binding.

-

Introduction of Rigidity: Incorporating double bonds, triple bonds, or small rings into the linker can restrict conformational freedom, potentially locking the molecule in a more active conformation.

-

Functional Group Interconversion: The ketone can be reduced to an alcohol, converted to an amine, or replaced with other functional groups to alter the hydrogen bonding potential and overall polarity of the molecule.

Synthetic Strategies and Methodologies

The synthesis of analogs of this compound can be approached in a convergent or linear fashion. A common starting point is the synthesis of a substituted thiazole core, followed by the introduction of the morpholino-ethanone side chain.

General Synthetic Workflow

A plausible synthetic route would involve the reaction of a 2-haloketone derivative of thiazole with morpholine. The 2-haloketone can be prepared from the corresponding 2-acetylthiazole.

Caption: Logical relationships in SAR exploration.

-

Anticancer Activity: Many thiazole derivatives exhibit potent anticancer activity by targeting various kinases, tubulin polymerization, or by inducing apoptosis. [5][7]The morpholine moiety is also found in several approved anticancer drugs, where it often contributes to kinase hinge binding. [2]Therefore, analogs of this scaffold could be promising candidates for the development of novel anticancer agents, particularly kinase inhibitors. SAR studies on related scaffolds have shown that electron-withdrawing groups on an aryl substituent at the C4 position of the thiazole can enhance anticancer activity. [12]* Antimicrobial Activity: Thiazole-based compounds have a long history as antimicrobial agents. [5][6]Modifications to the thiazole ring and the introduction of different substituents can lead to potent antibacterial and antifungal compounds. The morpholine ring can also contribute to antimicrobial activity and improve the pharmacokinetic properties of these agents.

-

CNS Disorders: The morpholine ring is known to improve blood-brain barrier permeability, making it a valuable component in the design of drugs targeting the central nervous system. [4][13]Thiazole derivatives have also shown promise in the treatment of neurodegenerative diseases. [13]Therefore, this scaffold could be a starting point for the development of novel treatments for conditions such as Alzheimer's disease, Parkinson's disease, or mood disorders.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel bioactive compounds. By systematically exploring the structural space around the morpholine ring, the thiazole core, and the ethanone linker, researchers can develop new derivatives with optimized potency, selectivity, and pharmacokinetic properties. The versatility of this scaffold, combined with the well-established biological activities of its constituent parts, makes it a valuable platform for drug discovery efforts across multiple therapeutic areas. Future work should focus on the synthesis and biological evaluation of diverse libraries of analogs to fully elucidate the structure-activity relationships and identify lead compounds for further development.

References

-

Bisy, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Ayati, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3166. [Link]

-

Hassan, M. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6617. [Link]

-

Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(40), e202302829. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2695-2713. [Link]

-

Bisy, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Alam, O., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9811. [Link]

-

Ayati, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. PubMed. [Link]

-

IGI Global. (n.d.). What is Thiazole based compounds. [Link]

-

El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1748. [Link]

-

Taha, M., et al. (2021). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. Molecules, 26(11), 3166. [Link]

-

Cambridge MedChem Consulting. (n.d.). Ring Bioisosteres. [Link]

-

Zhang, Y., et al. (2019). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 24(18), 3326. [Link]

-

Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. [Link]

-

Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]

-

Huo, T., et al. (2023). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. Acta Pharmaceutica Sinica B, 13(11), 4527-4555. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole Ring-A Biologically Active Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 9. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 11. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 12. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Whitepaper: Preliminary Cytotoxicity Profiling of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document outlines a comprehensive, albeit hypothetical, framework for the preliminary cytotoxicity assessment of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride. As of the date of this publication, specific cytotoxicity data for this compound is not publicly available. The experimental design, data, and subsequent interpretations presented herein are based on established methodologies for novel compound screening and the known biological activities of related thiazole and morpholine-containing molecules.

Introduction

The quest for novel therapeutic agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. The thiazole ring is a key structural motif found in numerous biologically active compounds, including several clinically approved anticancer drugs like Dasatinib.[1][2] Similarly, the morpholine scaffold is a privileged structure in medicinal chemistry, known to be a part of various bioactive molecules.[3] The compound this compound integrates both of these important pharmacophores.

This technical guide provides a detailed protocol and rationale for conducting a preliminary in vitro cytotoxicity evaluation of this novel compound. The primary objective of such a study is to ascertain the compound's potential as an anticancer agent by determining its cytotoxic effects on various cancer cell lines and to assess its selectivity by comparing these effects to its impact on non-cancerous cells.[4][5] This initial screening is a critical step in the drug development pipeline, providing the foundational data necessary for go/no-go decisions and guiding future mechanistic studies.[6]

Experimental Design and Rationale

A robust preliminary cytotoxicity assessment hinges on a well-conceived experimental design. The following sections detail the proposed methodology, with a focus on the scientific reasoning behind each choice.

Cell Line Selection

To obtain a broad understanding of the compound's cytotoxic potential and spectrum of activity, a panel of human cancer cell lines representing different malignancies is proposed. Based on studies of other thiazole derivatives, the following cell lines are recommended[7][8]:

-

MCF-7: An estrogen-receptor-positive human breast cancer cell line.

-

A549: A human lung adenocarcinoma cell line.

-

HepG2: A human liver carcinoma cell line.

To evaluate the selective toxicity of the compound, a non-cancerous human cell line will be used as a control:

-

HEK 293: Human Embryonic Kidney cells.

The rationale for this selection is to assess the compound's efficacy against common and diverse cancer types while simultaneously evaluating its potential for off-target toxicity in normal cells.

Cytotoxicity Assays: A Two-Pronged Approach

To ensure the reliability of the cytotoxicity data, it is crucial to employ at least two mechanistically distinct assays. This approach minimizes the risk of artifacts and provides a more comprehensive picture of the compound's effect on cell health.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells. It is a widely used and cost-effective method for high-throughput screening.[9]

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage. It is a direct measure of cytotoxicity resulting from compromised membrane integrity.

By using both the MTT and LDH assays, we can simultaneously assess the compound's impact on cell proliferation/metabolic activity and its ability to induce cell lysis.

Dose-Response and Time-Course Analysis

To accurately determine the potency of this compound, a dose-response study is essential. Cells will be treated with a range of concentrations of the compound (e.g., from 0.1 µM to 100 µM) for a fixed period (e.g., 24, 48, and 72 hours). This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's cytotoxicity. The inclusion of multiple time points provides insight into the kinetics of the cytotoxic effect.

Hypothetical Preliminary Data

The following tables summarize the hypothetical IC50 values for this compound, as would be determined by the MTT and LDH assays.

Table 1: Hypothetical IC50 Values (µM) from MTT Assay

| Cell Line | 24 hours | 48 hours | 72 hours |

| MCF-7 | 45.2 | 22.1 | 10.5 |

| A549 | 38.7 | 18.9 | 9.2 |

| HepG2 | >100 | 85.3 | 55.4 |

| HEK 293 | >100 | >100 | 92.1 |

Table 2: Hypothetical IC50 Values (µM) from LDH Assay

| Cell Line | 24 hours | 48 hours | 72 hours |

| MCF-7 | 68.4 | 35.8 | 18.2 |

| A549 | 55.1 | 28.3 | 14.6 |

| HepG2 | >100 | >100 | 78.9 |

| HEK 293 | >100 | >100 | >100 |

Interpretation of Hypothetical Data

Based on this hypothetical data, this compound demonstrates a time- and dose-dependent cytotoxic effect, particularly against the MCF-7 and A549 cell lines. The lower IC50 values at 48 and 72 hours suggest that the compound's effect is cumulative. The higher IC50 values for the HepG2 cell line indicate lower sensitivity.

Crucially, the compound exhibits a favorable selectivity profile, with significantly higher IC50 values for the non-cancerous HEK 293 cells. This suggests a potential therapeutic window, where the compound could be effective against cancer cells at concentrations that are less harmful to normal cells. The discrepancy between the MTT and LDH assay results is expected, as they measure different cellular events. The lower IC50 values in the MTT assay may indicate that the compound first inhibits metabolic activity and proliferation, with subsequent loss of membrane integrity at higher concentrations or longer exposure times.

Hypothetical Mechanism of Action: PI3K/Akt Signaling Pathway

Given that some thiazole derivatives have been shown to target the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival, it is plausible that this compound may exert its cytotoxic effects through this mechanism.[7] Dysregulation of this pathway is a common feature in many cancers.

Below is a diagram illustrating the hypothetical inhibition of the PI3K/Akt pathway by the compound.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the proposed cytotoxicity assays.

Experimental Workflow

Caption: General workflow for in vitro cytotoxicity testing.

MTT Assay Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

LDH Assay Protocol

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control and determine the IC50 value.

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach for the preliminary cytotoxicity screening of this compound. The hypothetical data suggests that the compound may possess selective anticancer activity, warranting further investigation.

Future studies should focus on:

-

Expanding the Cell Line Panel: Testing the compound against a broader range of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

-

Mechanism of Action Studies: Validating the hypothetical inhibition of the PI3K/Akt pathway through techniques such as Western blotting to assess the phosphorylation status of key proteins in the pathway.

-

Apoptosis Assays: Investigating whether the compound induces programmed cell death using methods like Annexin V/PI staining and caspase activity assays.

-

In Vivo Studies: If the in vitro data remains promising, progressing to preclinical animal models to evaluate the compound's efficacy, toxicity, and pharmacokinetic properties in a living organism.

By following the structured approach detailed in this guide, researchers can generate the high-quality, reliable data needed to advance our understanding of this compound and its potential as a novel therapeutic agent.

References

- BenchChem. (n.d.). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.

- ResearchGate. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

- MDPI. (2024, August 1). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds.

- ACS Omega. (2024, September 3). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents.

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).

- NIH. (n.d.). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening.

- Semantic Scholar. (n.d.). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits.

- ScholarWorks@UTEP. (2022, December 1). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.

- ResearchGate. (2025, August 9). Morpholines. Synthesis and Biological Activity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.utep.edu [scholarworks.utep.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

A Technical Guide to the Solubility and Stability Profiling of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride

Executive Summary

The journey of a new chemical entity (NCE) from laboratory bench to approved pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides an in-depth technical framework for the comprehensive evaluation of "2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride," a novel heterocyclic compound. We will detail the strategic rationale and experimental protocols necessary to build a robust data package essential for formulation development, regulatory submission, and ensuring final product quality and patient safety. The methodologies described herein are grounded in international regulatory standards and informed by extensive field experience in pharmaceutical sciences.

Introduction: The Criticality of Early-Phase Physicochemical Profiling

"this compound" is a small molecule characterized by a morpholine ring linked to a thiazole moiety via an ethanone bridge. The hydrochloride salt form is rationally selected to enhance aqueous solubility, a common strategy for basic compounds in drug development.[1][2] An NCE's success is not determined by its pharmacological activity alone; its ability to be formulated into a safe, effective, and stable dosage form is equally vital.

-

Solubility directly influences a drug's bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy.

-

Stability dictates the drug substance's shelf-life and degradation profile. Uncontrolled degradation can result in loss of potency and the formation of potentially toxic impurities.

Therefore, a systematic investigation of these two parameters is not merely a data-gathering exercise but a foundational component of risk management in drug development. This guide outlines a logical, phase-appropriate approach to characterizing this molecule, adhering to the principles set forth by the International Council for Harmonisation (ICH).[3]

Part I: Comprehensive Solubility Assessment

Aqueous solubility is a key determinant of a drug's absorption and is heavily influenced by its physicochemical properties and the gastrointestinal environment. As a hydrochloride salt of a likely weak base (due to the morpholine nitrogen), the solubility of this compound is expected to be highly pH-dependent.

Rationale for Multi-Point Solubility Testing

A single solubility value in water is insufficient. To predict in vivo performance, solubility must be assessed across a physiologically relevant pH range (pH 1.2 to 6.8), simulating the transit from the stomach to the small intestine. This pH-solubility profile is critical for selecting the appropriate formulation strategy (e.g., immediate-release tablet, enteric-coated formulation) and for biopharmaceutics classification (BCS).

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

The shake-flask method (equilibrium solubility) is the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution in equilibrium with an excess of solid material.

Methodology:

-

Media Preparation: Prepare buffers at various pH levels: 0.1N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The excess solid ensures that equilibrium is reached at saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) until equilibrium is achieved.

-

Sample Processing: After equilibration, allow the suspension to settle. Withdraw an aliquot and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method (as will be developed in Part II).

-

Visual Inspection: Observe the solid material in each vial to note any potential changes in its physical form (e.g., conversion from salt to free base).

Data Presentation: pH-Solubility Profile

The collected data should be summarized in a clear, tabular format.

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Observations |

| Deionized Water | ~5.5 (as measured) | 25 | > 50 | Freely Soluble |

| 0.1 N HCl | 1.2 | 37 | > 100 | Very Soluble |

| Acetate Buffer | 4.5 | 37 | 25.5 | Soluble |

| Phosphate Buffer | 6.8 | 37 | 1.2 | Sparingly Soluble |

This data is illustrative. The significant drop in solubility at pH 6.8 is a classic example of the common ion effect and conversion of the highly soluble hydrochloride salt to the less soluble free base as the pH approaches and surpasses the compound's pKa.

Workflow for Solubility Profiling

The following diagram illustrates the logical flow of the solubility assessment process.

Part II: Stability Testing and Forced Degradation

Stability testing is a regulatory mandate designed to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5] The cornerstone of this process is a stability-indicating analytical method (SIAM) , which is an analytical procedure capable of accurately quantifying the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[6][7]

Development of a Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability testing in the pharmaceutical industry due to its specificity, precision, and robustness.[8][9]

Objective: To develop a single gradient reversed-phase HPLC method that can separate the parent compound from all potential degradation products generated under stress conditions.

Step-by-Step Protocol:

-

Column & Mobile Phase Screening:

-

Rationale: The compound's structure (containing polar morpholine and moderately non-polar thiazole groups) makes it an ideal candidate for reversed-phase chromatography. A C18 column is a versatile starting point.

-

Procedure: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm). Screen mobile phase combinations, such as Acetonitrile/Water and Methanol/Water, with a common buffer like 0.1% formic acid or ammonium acetate to ensure good peak shape.

-

-

Gradient Optimization:

-

Rationale: A gradient method is necessary to elute both the parent compound and any degradation products, which may have a wide range of polarities, within a reasonable run time.

-

Procedure: Develop a linear gradient (e.g., 5% to 95% organic solvent over 20 minutes). Analyze a sample of the parent compound to determine its retention time.

-

-

Wavelength Selection:

-

Rationale: The chosen wavelength should provide a high response for the parent compound and ideally for potential degradants to ensure their detection.

-

Procedure: Using a photodiode array (PDA) detector, acquire the UV spectrum of the parent peak. Select a wavelength of maximum absorbance (λmax) for quantification. For this molecule, the thiazole ring is the primary chromophore, likely absorbing in the 250-280 nm range.

-

-

Method Validation (Per ICH Q2(R1)):

Forced Degradation (Stress Testing)